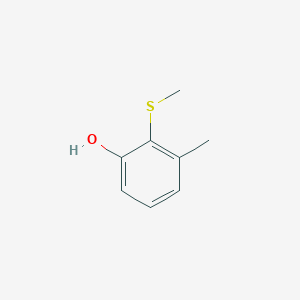

3-Methyl-2-(methylthio)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-2-(methylthio)phenol is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a methyl and a methylthio substituent . The InChI code for this compound is 1S/C8H10OS/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Catalysis and Chemical Reactions

3-Methyl-2-(methylthio)phenol is involved in studies related to catalysis, particularly in the methylation of phenols. A study by Mathew et al. (2002) on Cu–Co Synergism in Cu1−xCoxFe2O4 Catalysis discusses the catalytic methylation of phenol with methanol, emphasizing the importance of catalyst composition and reaction temperature. This research highlights the selective production of o-cresol and 2,6-xylenol, demonstrating the sequential nature of phenol methylation and the role of surface species in catalytic performance Mathew, T., Shiju, N. R., Sreekumar, K., Rao, B., & Gopinath, C. (2002). Cu–Co Synergism in Cu1−xCoxFe2O4—Catalysis and XPS Aspects. Journal of Catalysis, 210, 405-417.

Another study by Reddy et al. (2006) on Selective ortho-methylation of phenol with methanol over copper manganese mixed oxide spinel catalysts further investigates the catalytic methylation of phenol. It explores how catalyst composition, acid-base properties, and structural stability influence the process. The study presents a detailed analysis of the conditions leading to high selectivity for o-cresol and 2,6-xylenol, providing insights into the mechanisms behind effective catalyst design Reddy, A. S., Gopinath, C., & Chilukuri, S. (2006). Selective ortho-methylation of phenol with methanol over copper manganese mixed oxide spinel catalysts. Journal of Catalysis, 243, 278-291.

Environmental Applications

The use of this compound also extends to environmental applications, particularly in the degradation of pollutants. Sheng et al. (2019) discuss the Enhanced organic pollutant photodegradation using a 3D g-C3N4/TiO2 heterojunction photocatalyst. This study showcases the photocatalyst's ability to efficiently degrade pollutants like methylene blue and phenol, attributing the enhanced activity to the 3D structure and heterojunction of g-C3N4/TiO2 Sheng, Y., Wei, Z., Miao, H., Yao, W., Li, H., & Zhu, Y. (2019). Enhanced organic pollutant photodegradation via adsorption/photocatalysis synergy using a 3D g-C3N4/TiO2 free-separation photocatalyst. Chemical Engineering Journal.

Propriétés

IUPAC Name |

3-methyl-2-methylsulfanylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKJYGSHGCSUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2667135.png)

![5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2667136.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2667137.png)

![(3-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2667138.png)

![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2667141.png)

![Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2667144.png)

![5-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2667147.png)

![6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2667149.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2667150.png)

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2667156.png)